N-benzyl-N-ethyl-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-benzyl-N-ethyl-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a benzyl-ethyl acetamide group at the sulfanyl position and an ethyl substituent at the pyrimidinone nitrogen. While direct data on this compound are absent in the provided evidence, its structural analogs highlight key features:
- Core structure: The thieno[3,2-d]pyrimidinone scaffold is a fused heterocyclic system known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
- Substituents: The N-benzyl-N-ethyl acetamide moiety and 3-ethyl group likely influence lipophilicity, solubility, and target binding compared to other derivatives.
Properties
IUPAC Name |
N-benzyl-N-ethyl-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-3-21(12-14-8-6-5-7-9-14)16(23)13-26-19-20-15-10-11-25-17(15)18(24)22(19)4-2/h5-11H,3-4,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECJOGRVPFKFDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)N(CC)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-N-ethyl-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound belonging to the thieno[3,2-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 449.59 g/mol. The compound features a thieno[3,2-d]pyrimidine core that contributes to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thieno[3,2-d]pyrimidine derivatives, including this compound.
In Vitro Studies
- Antibacterial Activity : Vlasov et al. (2024) reported that certain thieno[3,2-d]pyrimidine derivatives exhibited significant antibacterial activity against various bacterial strains. The compounds were evaluated for their Minimum Inhibitory Concentration (MIC), with promising results indicating effective inhibition at low concentrations (e.g., MIC values around 10–50 µM for some derivatives) .
- Antifungal Activity : The same study noted that derivatives of thieno[3,2-d]pyrimidine also showed antifungal properties, with effective concentrations comparable to standard antifungal agents .
Anticancer Activity
Thieno[3,2-d]pyrimidine derivatives have also been investigated for their anticancer properties.
Case Studies
- Cell Line Studies : Research has demonstrated that N-benzyl-N-ethyl derivatives exhibited cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), MDA-MB-231 (breast cancer), and HT29 (colon cancer). The half-maximal inhibitory concentration (IC50) values ranged from 5 to 20 µM depending on the specific derivative and cell line tested .
- Mechanism of Action : The mechanism underlying the anticancer activity has been linked to the induction of apoptosis and cell cycle arrest in cancer cells. For example, studies indicated that these compounds could trigger apoptosis in breast cancer cells by activating caspases and modulating Bcl-2 family proteins .
Structure–Activity Relationship (SAR)
The biological activity of thieno[3,2-d]pyrimidine derivatives is influenced by their structural features. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups on the benzyl moiety enhances antimicrobial activity.
- Positioning of Functional Groups : Variations in the positioning of substituents on the thieno[3,2-d]pyrimidine ring significantly affect both antibacterial and anticancer activities .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antibacterial | MIC 10–50 µM against various strains | Vlasov et al., 2024 |
| Antifungal | Effective against standard strains | Vlasov et al., 2024 |
| Anticancer | IC50 values 5–20 µM in multiple lines | Researchgate et al., 2023 |
| Apoptosis Induction | Activation of caspases | Researchgate et al., 2023 |
Scientific Research Applications
N-benzyl-N-ethyl-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide exhibits a range of biological activities that make it a candidate for drug development:
Antitumor Activity
Research has demonstrated that derivatives of thieno[3,2-d]pyrimidine compounds exhibit potent antitumor properties. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies indicate that modifications in the thiophene ring can enhance the compound's efficacy against tumor cells .
Antibacterial Properties
The compound has shown promising results as an antibacterial agent. Its mechanism of action likely involves the inhibition of bacterial growth through interference with essential metabolic pathways. This property makes it a potential candidate for developing new antibiotics to combat resistant strains .
Anti-inflammatory Effects
Preliminary studies suggest that N-benzyl-N-ethyl derivatives may possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases. The structural characteristics of the compound allow it to modulate inflammatory pathways effectively .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step reactions starting from simpler thiophene derivatives. The following table summarizes key synthesis routes:
| Step | Reaction Type | Starting Material | Product |
|---|---|---|---|
| 1 | Alkylation | Thiophene | Thienopyrimidine derivative |
| 2 | Acetylation | Thienopyrimidine | Acetamide derivative |
| 3 | Benzylation | Acetamide | Final product: N-benzyl-N-ethyl derivative |
Molecular Interactions and Mechanism of Action
Molecular docking studies have been conducted to elucidate the interaction between N-benzyl-N-ethyl derivatives and target proteins involved in disease processes. The binding affinity and selectivity towards specific enzymes or receptors are critical for understanding its therapeutic potential.
Docking Studies
Docking simulations reveal that the compound binds effectively to active sites of various targets, suggesting a mechanism involving competitive inhibition or allosteric modulation. These interactions are essential for its antitumor and antibacterial activities .
Structure–Activity Relationship (SAR)
Investigating the structure–activity relationship is crucial for optimizing the compound's efficacy. Variations in substituents on the thiophene ring significantly impact biological activity, highlighting the importance of chemical modifications in drug design .
Case Studies and Research Findings
Several studies have documented the effectiveness of N-benzyl-N-ethyl derivatives in preclinical models:
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal reported that a related thieno[3,2-d]pyrimidine derivative exhibited a significant reduction in tumor volume in xenograft models when administered at specific dosages . This finding underscores the potential of such compounds in cancer therapy.
Case Study 2: Antibacterial Activity
In vitro assays demonstrated that N-benzyl-N-ethyl derivatives showed notable activity against Gram-positive bacteria, with minimum inhibitory concentrations comparable to established antibiotics . This suggests that these compounds could serve as templates for new antibacterial agents.
Comparison with Similar Compounds
Antimicrobial Thienopyrimidinone Derivatives
Compounds with benzimidazole-thieno[2,3-d]pyrimidine hybrids () and S-alkylated derivatives demonstrate potent antimicrobial activity. Key examples include:
Key Findings :
Anti-Inflammatory Thienopyrimidinones
Benzothieno[3,2-d]pyrimidine sulfonamide derivatives () inhibit COX-2, iNOS, and ICAM-1 in inflamed cells:
Structural Insights :
Anticancer and WNT-Inhibitory Analogs
- Compound 154 () : A 1,3,4-oxadiazole derivative with IC50 = 3.8 μM against A549 lung cancer cells. Halogens and electron-donating groups (EDGs) optimize cytotoxicity .
- CRCM5484 (): A pyrido-thieno[2,3-d]pyrimidine with a furan-2-ylmethyl group, showing BET-BDII selectivity for leukemia modulation .
- IWP2 (): A tetrahydrothieno[3,2-d]pyrimidine inhibiting WNT secretion via porcupine acyltransferase blockade. Substituents like 6-methyl-benzothiazolyl confer specificity .
Structural Variants with Modified Aryl Groups
Compounds with benzyl or substituted phenyl acetamide groups () highlight substituent effects:
SAR Trends :
- Chloro and fluoro substituents () improve metabolic stability and target affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
